![molecular formula C12H24NO6P B15087126 tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B15087126.png)
tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a dimethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method involves the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl hydroperoxide as an oxidizing agent .
Industrial Production Methods: Industrial production methods for tert-butyl esters, including tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate, leverage continuous flow processes to enhance efficiency and scalability. These methods are designed to minimize waste and improve the overall yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the tert-butyl group influences the reactivity and stability of the compound .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a probe for studying enzyme mechanisms and protein interactionsAdditionally, in industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl group can influence its binding affinity and selectivity towards enzymes and receptors. The dimethoxyphosphoryl group may participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate include other tert-butyl esters and pyrrolidine derivatives. Examples include this compound analogs with different substituents on the pyrrolidine ring or variations in the phosphoryl group .
Uniqueness: The uniqueness of this compound lies in its combination of structural features, which confer distinct reactivity and biological activity. The presence of the tert-butyl group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C12H24NO6P |
|---|---|
Molecular Weight |
309.30 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24NO6P/c1-12(2,3)19-11(15)13-8-6-7-9(13)10(14)20(16,17-4)18-5/h9-10,14H,6-8H2,1-5H3/t9-,10?/m0/s1 |
InChI Key |
UTDNRJWDPKBWLX-RGURZIINSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(O)P(=O)(OC)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(O)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15087045.png)
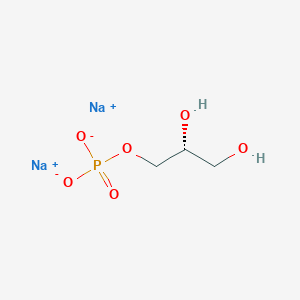
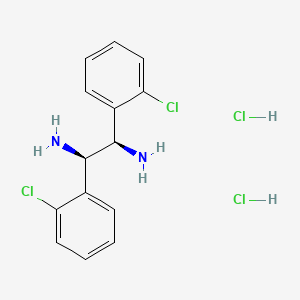
![5-(4-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B15087065.png)
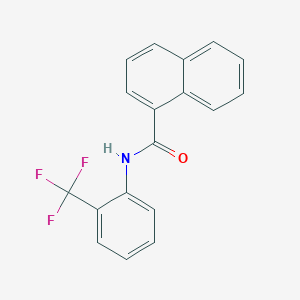
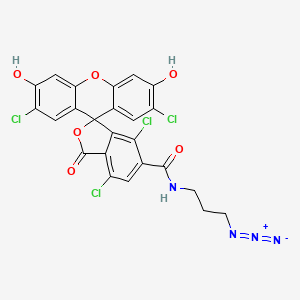
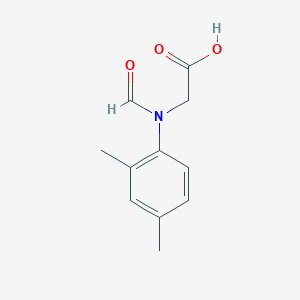
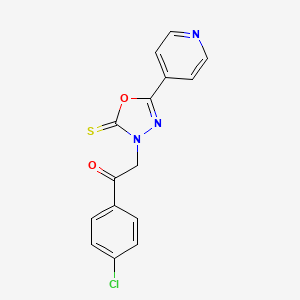
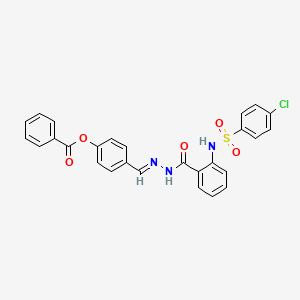
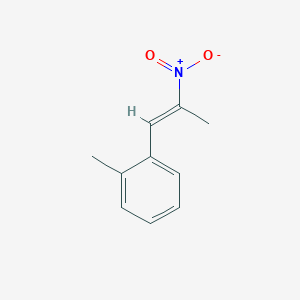
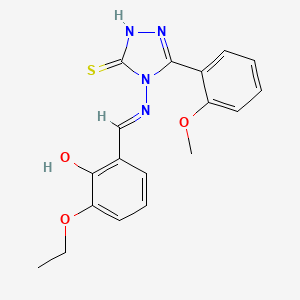
![4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrate;hydrochloride](/img/structure/B15087115.png)
![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B15087117.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15087122.png)
